2,3,5,7-Tetramethyloctane

Boiling point Branching effect Volatility

2,3,5,7-Tetramethyloctane is a highly branched saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol, belonging to the alkane class. Its octane backbone carries four methyl substituents at the 2-, 3-, 5-, and 7-positions, creating a compact, irregular molecular shape that substantially reduces intermolecular van der Waals contacts compared to the linear isomer n-dodecane.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62199-32-0
Cat. No. B14539305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,7-Tetramethyloctane
CAS62199-32-0
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CC(C)C(C)C
InChIInChI=1S/C12H26/c1-9(2)7-11(5)8-12(6)10(3)4/h9-12H,7-8H2,1-6H3
InChIKeyAIUMUUQTYGQPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,7-Tetramethyloctane (CAS 62199-32-0): Branched C12 Alkane Isomer with a Distinct Physicochemical Profile


2,3,5,7-Tetramethyloctane is a highly branched saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol, belonging to the alkane class. Its octane backbone carries four methyl substituents at the 2-, 3-, 5-, and 7-positions, creating a compact, irregular molecular shape that substantially reduces intermolecular van der Waals contacts compared to the linear isomer n-dodecane. This branching architecture imparts quantifiably lower boiling point (~190 °C), a comparatively low density (~0.752 g/mL), and a Henry’s law solubility constant of 8.9×10⁻⁷ mol/(m³·Pa) that distinguishes it from other C12H26 isomers. [1]

Why Another C12H26 Isomer Cannot Substitute for 2,3,5,7-Tetramethyloctane Without Performance Consequences


Although all isomers of dodecane share the identical atomic composition (C12H26), their macroscopic physical properties, environmental partitioning behavior, and combustion characteristics vary substantially with the number, position, and symmetry of methyl branches. Substituting 2,3,5,7-tetramethyloctane with its linear counterpart n-dodecane would introduce a boiling point elevation of approximately 25 °C and a distinct density–refractive index relationship, while exchanging it for a different branched isomer—such as 2,2,5,7- or 2,3,3,4-tetramethyloctane—would alter volatility, aqueous solubility, and air–water partitioning constants by measurable margins. These differences become critical whenever procurement specifications require tight control over boiling range, formulation density, chromatographic retention, or environmental fate parameters. [1]

Quantitative Differentiation of 2,3,5,7-Tetramethyloctane Versus Its Closest Analogs


Boiling Point Reduction of 2,3,5,7-Tetramethyloctane Relative to Linear n-Dodecane

The boiling point of 2,3,5,7-tetramethyloctane is approximately 190 °C , which is 25–27 °C lower than that of its linear isomer n-dodecane (215–217 °C) . This pronounced depression arises from the reduced molecular surface area and weaker London dispersion forces in the branched structure.

Boiling point Branching effect Volatility Fuel formulation

Density and Refractive Index Differentiation Among Tetramethyloctane Isomers

Among four structurally characterized tetramethyloctane isomers, 2,3,5,7-tetramethyloctane exhibits a density of 0.7521 g/mL and a refractive index of 1.4214 . In contrast, 2,3,3,4-tetramethyloctane shows a density of 0.7789 and RI 1.4345 , while 2,2,5,7-tetramethyloctane records 0.7406 and 1.4162 , and 2,4,5,7-tetramethyloctane gives 0.7518 and 1.4208 . The density span of 0.0383 g/mL (≈5%) and RI span of 0.0183 across isomers demonstrate that even minor repositioning of methyl branches measurably alters bulk physical properties.

Density Refractive index Isomer comparison Quality control

Henry’s Law Constant Divergence Between 2,3,5,7- and 2,2,5,7-Tetramethyloctane

The Henry’s law solubility constant (Hscp) of 2,3,5,7-tetramethyloctane is 8.9×10⁻⁷ mol/(m³·Pa) at 298.15 K, as reported by Yaws (2003) [1]. Under the identical reference, 2,2,5,7-tetramethyloctane presents a value of 8.4×10⁻⁷ mol/(m³·Pa) [2]. The approximately 6 % higher Hscp for the 2,3,5,7-isomer indicates a moderately greater propensity to partition into the gas phase from water.

Henry’s law Air-water partitioning Environmental fate Volatility from aqueous solution

Boiling-Point Landscape Across the Tetramethyloctane Isomer Family

Within the tetramethyloctane family, experimentally estimated boiling points range from 185 °C (2,2,5,7-) to 201 °C (2,3,3,4-) , a span of 16 °C. The 2,3,5,7-isomer, at 190 °C , sits approximately 5 °C above the lowest-boiling member and 11 °C below the highest. This pattern suggests that the unsymmetrical 2,3,5,7-methyl distribution reduces liquid-phase cohesion more effectively than the symmetrical 2,2,5,7 pattern but less than the vicinally congested 2,3,3,4 arrangement.

Boiling point trend Branch symmetry Isomer identification Distillation

Where the Quantitative Evidence Positions 2,3,5,7-Tetramethyloctane as the Preferred Choice


Gas-Chromatographic Retention Index Standard for Branched C12 Alkanes

Because 2,3,5,7-tetramethyloctane possesses a boiling point (190 °C) that sits in a relatively sparsely populated region of the C12 branched-alkane elution window—approximately 5 °C above the lowest-boiling tetramethyloctane isomer and 11 °C below the highest —it is well suited as a retention-index marker in GC and GC×GC analyses of complex hydrocarbon mixtures such as jet fuels or crude oil fractions. Its unique combination of density and refractive index provides an additional orthogonal identity check during peak assignment.

High-Octane Fuel and Surrogate Formulation Component

The branching pattern of 2,3,5,7-tetramethyloctane is expected to confer a relatively high octane number, consistent with the empirical rule that increasing methyl-group count and branch separation raises knock resistance [1]. Its 25 °C lower boiling point relative to n-dodecane and its differentiated volatility profile make it a candidate component in multi-component fuel surrogates where controlling the distillation curve and preventing low-temperature vapor-lock are important.

Environmental Fate Probe Compound for Isomer-Specific Partitioning Studies

The 6 % higher Henry’s law constant of 2,3,5,7-tetramethyloctane relative to 2,2,5,7-tetramethyloctane [2] offers a measurable signal in environmental fate experiments that aim to deconvolute the effect of branching position on air–water exchange. Researchers can use the pair as structurally similar yet partitioning-distinct model compounds to validate quantitative structure–property relationship (QSPR) models for hydrophobic hydrocarbons.

Density- and Refractive-Index-Based Quality Control Standard

With a density of 0.7521 g/mL and refractive index of 1.4214 , the 2,3,5,7-isomer occupies a narrow property window that is distinguishable from other tetramethyloctanes (density range 0.7406–0.7789 g/mL; RI range 1.4162–1.4345) . This makes it a robust identity standard for incoming QC evaluation of branched C12 alkane shipments, where density and RI measurements can be performed rapidly with handheld instruments.

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